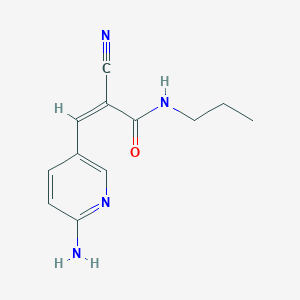
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway and plays a critical role in maintaining genomic stability. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, making AZD6738 a promising candidate for cancer therapy.
Mécanisme D'action
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide inhibits the activity of ATR, a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR prevents the repair of DNA damage, leading to increased cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to enhance the anti-tumor immune response by increasing the activation of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of ATR, making it a valuable tool for studying the DNA damage response pathway. However, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has some limitations as well. It is not suitable for long-term studies as it can induce DNA damage and cell death. In addition, it has poor solubility and bioavailability, making it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research involving (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide. One area of interest is the development of combination therapies involving (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide and other DNA-damaging agents. Another area of interest is the development of more potent and selective ATR inhibitors with improved pharmacokinetic properties. Finally, there is interest in studying the role of ATR in other biological processes, such as the regulation of the immune response.
Méthodes De Synthèse
The synthesis of (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of 6-aminopyridine-3-carboxylic acid with propargylamine to form the propargylamide intermediate. This intermediate is then subjected to a series of reactions to form the final product, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide.
Applications De Recherche Scientifique
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been extensively studied in preclinical models of cancer. Studies have shown that (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, leading to increased cell death. In addition, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to enhance the anti-tumor activity of other cancer therapies, including PARP inhibitors.
Propriétés
IUPAC Name |
(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-5-15-12(17)10(7-13)6-9-3-4-11(14)16-8-9/h3-4,6,8H,2,5H2,1H3,(H2,14,16)(H,15,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKMAHGZMXPNQ-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


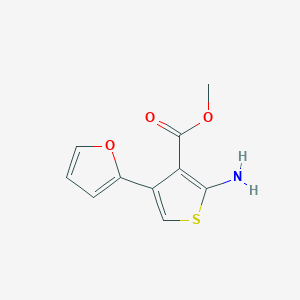
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)
![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)


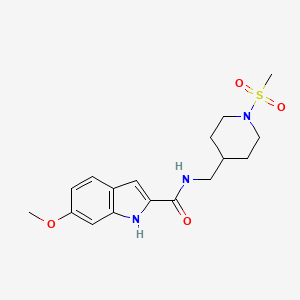
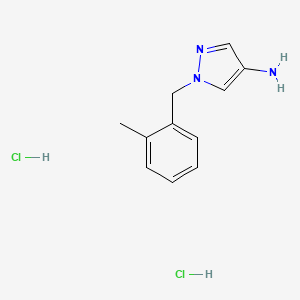
![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)
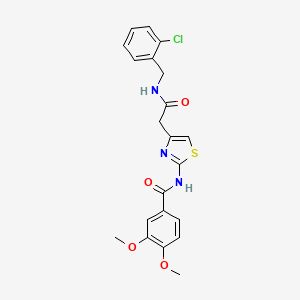
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)
![1-(4-Fluorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2976511.png)